molecular formula C12H10N4O2 B2738420 1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- CAS No. 1025724-89-3

1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]-

Cat. No.: B2738420
CAS No.: 1025724-89-3
M. Wt: 242.238
InChI Key: QWZFMWVHODUYLO-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- (CAS: 1025724-89-3) is a pyrazole derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) substituent at the 5-amino position. Its molecular formula is C₁₂H₁₀N₄O₂, with a molecular weight of 242.23 g/mol . Predicted physicochemical properties include a density of 1.45±0.1 g/cm³, a boiling point of 526.2±50.0 °C, and a pKa of 11.22±0.50, indicating moderate hydrophobicity and basicity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-4-9-6-15-16-12(9)14-5-8-1-2-10-11(3-8)18-7-17-10/h1-3,6H,5,7H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZFMWVHODUYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C(C=NN3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the Pd-catalyzed C-N cross-coupling reaction, where 5-bromo-benzo dioxole is reacted with various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands . The reaction is carried out in the presence of cesium carbonate as the base in a toluene solvent at reflux temperature for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- involves its interaction with molecular targets within cells. It has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The compound likely interacts with proteins involved in cell cycle regulation and apoptosis pathways, although the exact molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Diversity and Functional Group Effects

The following table compares 1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- with analogous pyrazole-4-carbonitriles, highlighting structural and functional differences:

Compound Name / CAS Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound (1025724-89-3) 5-[(1,3-Benzodioxol-5-ylmethyl)amino] C₁₂H₁₀N₄O₂ 242.23 Predicted high thermal stability
5-Amino-1-[(1-methyltetrazol-5-yl)thio]acetyl-3-methyl-1H-pyrazole-4-carbonitrile 1-[(1-Methyltetrazol-5-yl)thio]acetyl, 3-methyl C₁₁H₁₁N₇OS 329.33 Antimicrobial activity; mp 146.3°C
Fipronil (120068-37-3) 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl), 4-(trifluoromethyl)sulfinyl C₁₂H₄Cl₂F₆N₄OS 437.15 Broad-spectrum insecticide
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (330792-70-6) 3-(4-Phenoxyphenyl) C₁₆H₁₂N₄O 276.29 Light yellow powder; potential agrochemical
5-Amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile (21254-04-6) 1-Cyclohexyl C₁₀H₁₄N₄ 190.25 Low molecular weight; hydrophobic

Structural and Functional Insights

  • Electron-Donating vs. Electron-Withdrawing Groups : The 1,3-benzodioxole group in the target compound is electron-rich due to its methylenedioxy bridge, which contrasts with electron-withdrawing groups like sulfinyl (fipronil) or trifluoromethyl (ethiprole) in pesticidal analogs . This difference may influence receptor binding or metabolic stability.
  • Steric Effects: Bulky substituents (e.g., 4-phenoxyphenyl in CAS 330792-70-6) enhance aromatic π-stacking interactions but reduce solubility compared to the target compound’s benzodioxolymethyl group .
  • Biological Activity: Fipronil’s sulfinyl group confers potent insecticidal activity by targeting GABA receptors, whereas the target compound’s benzodioxole moiety may align with monoamine oxidase (MAO) inhibitors or neuroactive agents .

Biological Activity

1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its antitumor, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a carbonitrile group and a benzodioxole moiety. This unique structure is believed to contribute to its biological efficacy.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, derivatives similar to 1H-Pyrazole-4-carbonitrile have demonstrated significant inhibitory effects on various cancer cell lines:

  • Mechanisms of Action : The compound is thought to inhibit key signaling pathways involved in cancer proliferation. For example, it has been shown to target the fibroblast growth factor receptors (FGFRs), which are often aberrantly activated in cancers .
  • Case Studies : In vitro studies on lung and gastric cancer cells revealed that certain pyrazole derivatives exhibited IC50 values in the nanomolar range, indicating potent antiproliferative effects. Specifically, one derivative demonstrated an IC50 of 19 nM against NCI-H520 lung cancer cells .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties:

  • Research Findings : Compounds with similar structures have been evaluated for their ability to reduce inflammation markers in various models. Studies suggest that they can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
  • Mechanism : The anti-inflammatory activity is often attributed to the modulation of signaling pathways such as NF-kB and MAPK, which play critical roles in inflammation .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively:

  • Efficacy Against Pathogens : Certain studies have reported that pyrazole compounds exhibit activity against a range of bacteria and fungi. For example, some synthesized pyrazoles demonstrated notable antifungal activity against various strains .

Summary of Biological Activities

Activity TypeSpecific ActionsReference
AntitumorInhibition of FGFRs; IC50 values < 20 nM
Anti-inflammatoryReduction of cytokine production
AntimicrobialEffective against multiple pathogens

Q & A

Q. What are the recommended synthetic routes for preparing 1H-pyrazole-4-carbonitrile derivatives with amino substitutions?

The synthesis of amino-substituted pyrazole-4-carbonitriles typically involves condensation reactions between hydrazine derivatives and α,β-unsaturated nitriles or aldehydes. For example:

  • Route 1 : Reaction of benzoylacetonitrile with substituted phenylhydrazines under basic conditions yields 5-amino-3-aryl-1H-pyrazoles .
  • Route 2 : Mechanochemical synthesis using pyrazolecarbaldehydes, malononitrile, and phenylhydrazine in the presence of recyclable Fe₃O₄@SiO₂@Vanillin catalysts produces pyrazolyl-5-amino-pyrazole-4-carbonitriles .
  • Key considerations : Solvent choice (e.g., ethanol, dichloromethane), reaction temperature (room temperature vs. 50°C), and catalyst efficiency (e.g., silica-supported nanoparticles for green synthesis) .

Q. How can spectroscopic techniques validate the structure of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile?

  • 1H/13C NMR : Peaks for the benzodioxolylmethyl group (δ ~5.0–6.5 ppm for aromatic protons; δ ~100–150 ppm for carbons) and pyrazole ring protons (δ ~7–9 ppm) .
  • IR : Stretching vibrations for nitrile (ν ~2240–2296 cm⁻¹) and amino groups (ν ~3237–3274 cm⁻¹) .
  • ESI-MS : Molecular ion peaks (e.g., m/z 134 for pyrazole-4-carbonitrile derivatives) and fragmentation patterns confirm molecular weight .

Q. What crystallographic tools are suitable for resolving the crystal structure of this compound?

  • SHELX suite (SHELXL, SHELXS): Used for small-molecule refinement and structure solution. Suitable for high-resolution data and handling twinned crystals .
  • ORTEP-3 : Generates graphical representations of thermal ellipsoids and molecular geometry from crystallographic data .
  • Validation : Cross-check with CIF files and R factors (e.g., R₁ < 0.05 for high-quality datasets) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

  • Procedure :
    • Target selection : Human DHFR (PDB: 1KMS) or similar enzymes for anticancer/anticonvulsant activity .
    • Docking software : AutoDock Vina or Schrödinger Suite for ligand-protein interaction analysis.
    • Scoring metrics : Binding energy (ΔG), hydrogen bond count, and hydrophobic interactions (e.g., π-π stacking with benzodioxole groups) .
  • Example : Pyrazole-4-carbonitriles show affinity for DHFR active sites via interactions with residues like Asp27 and Lys55 .

Q. How do DFT calculations assist in interpreting vibrational spectra and electronic properties?

  • Methodology :
    • B3LYP/6-311++G(d,p) : Optimizes molecular geometry and calculates vibrational frequencies .
    • NBO analysis : Identifies hyperconjugative interactions (e.g., lone pair donation from amino groups to nitrile) .
  • Outcomes : Matches experimental IR/Raman peaks (e.g., ν(C≡N) at ~2242 cm⁻¹) and predicts HOMO-LUMO gaps for reactivity insights .

Q. What strategies resolve contradictions in reaction yields or spectral data across studies?

  • Case study : Discrepancies in melting points or NMR shifts may arise from:
    • Solvent effects : Polar solvents (DMSO) vs. non-polar (CDCl₃) alter proton chemical shifts .
    • Catalyst variability : Fe₃O₄@SiO₂@Vanillin vs. imidazole catalysts yield different byproducts .
    • Purification methods : Flash chromatography (cyclohexane/ethyl acetate gradients) vs. recrystallization .
  • Resolution : Replicate conditions from literature and validate with LC-MS/HPLC .

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